L-Mannitol

Beschreibung

This compound has been reported in Helenium autumnale and Tribulus terrestris with data available.

Eigenschaften

IUPAC Name |

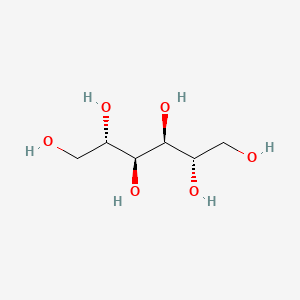

(2S,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-BXKVDMCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214523 | |

| Record name | L-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-01-6 | |

| Record name | L-Mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction to L-Mannitol and Polymorphism

An In-Depth Technical Guide to the Crystal Structure Analysis of L-Mannitol

For Researchers, Scientists, and Drug Development Professionals

This compound, a six-carbon sugar alcohol, is the enantiomer of the more commonly occurring D-Mannitol. It is a vital excipient in the pharmaceutical industry, widely used in various dosage forms, including tablets and lyophilized products. The physicochemical properties of solid-state mannitol (B672), such as solubility, stability, and mechanical strength, are critically dependent on its crystalline form.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. D-Mannitol is known to crystallize into three primary anhydrous polymorphs: α, β, and δ.[1][2][3] The β form is the most thermodynamically stable at room temperature, while α and δ are metastable forms.[1] Understanding and controlling the polymorphic outcome during manufacturing is paramount for ensuring product quality and performance.

This guide provides a comprehensive technical overview of the crystal structure analysis of this compound. The crystallographic data presented here are based on studies of its enantiomer, D-Mannitol. As enantiomers, L- and D-Mannitol are expected to have identical unit cell dimensions, crystal systems, and space groups, differing only in their absolute chiral configuration.

Crystallographic Data of this compound Polymorphs

The three main polymorphs of mannitol—α, β, and δ—have been characterized primarily by X-ray diffraction. The α and β forms are orthorhombic, while the δ form is monoclinic.[4][5] A summary of their crystallographic data, determined at 100 K, is presented below.

| Property | α-Mannitol | β-Mannitol | δ-Mannitol |

| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁ |

| a (Å) | 8.873 (2) | 4.8653 (10) | 4.899 (2) |

| b (Å) | 18.739 (3) | 8.873 (2) | 18.268 (6) |

| c (Å) | 4.8653 (10) | 18.739 (3) | 5.043 (2) |

| α, γ (°) | 90 | 90 | 90 |

| β (°) | 90 | 90 | 118.39 (2) |

| Volume (ų) | 809.0 (3) | 809.0 (3) | 397.0 (3) |

| Z | 4 | 4 | 2 |

| Calculated Density (Mg m⁻³) | 1.496 | 1.496 | 1.524 |

| (Data sourced from single-crystal X-ray diffraction at 100 K for D-Mannitol)[4] |

The primary structural difference between the α and β forms lies in their intermolecular hydrogen bonding networks, whereas the δ form exhibits a distinctly different molecular packing and hydrogen bonding pattern.[4]

Experimental Methodologies

Polymorph Preparation and Crystallization

The selective crystallization of a desired mannitol polymorph is a significant challenge and is highly dependent on the experimental conditions. Various techniques have been developed to control the polymorphic outcome.

Protocol 1: Preparation of δ-Mannitol via Freeze-Drying [6] This protocol is adapted from the method used to prepare δ-D-Mannitol for structure determination.

-

Solution Preparation: Prepare a 10% (w/v) aqueous solution of this compound.

-

Freezing: Cool the solution in a tray freeze-dryer from 25°C to -50°C at a controlled rate of 1°C/min.

-

Isothermal Hold: Maintain the frozen solution at -50°C for a minimum of 12 hours to ensure complete solidification.

-

Primary Drying: Increase the shelf temperature to -15°C at 1°C/min and hold for approximately 60 hours under a vacuum of 50 mTorr to sublimate the ice.

-

Sample Collection: The resulting lyophilized powder will be predominantly the δ polymorph.

Protocol 2: Selective Crystallization using Surfactants [1][7] The self-assembly of surfactants like sodium dodecyl sulfate (B86663) (SDS) can template the crystallization of specific polymorphs.

-

Solution Preparation: Dissolve this compound and a specific concentration of SDS in distilled water at 70°C to ensure homogeneity.

-

Cooling Crystallization: Transfer aliquots of the solution to vials and cool to a target temperature (e.g., 25°C, 15°C, or 5°C) to induce crystallization.

-

Polymorph Templating:

-

β Form: Use low SDS concentrations where packed monolayers form at the air-solution interface.

-

α Form: Use SDS concentrations above the critical micelle concentration (CMC) to form micelles.

-

δ Form: Use high SDS concentrations at low temperatures (e.g., 5°C) where SDS itself crystallizes, acting as a hard template.

-

Crystal Structure Characterization

Once a solid form is obtained, a suite of analytical techniques is used for its characterization and structure elucidation.

Protocol 3: Polymorph Identification by Powder X-Ray Diffraction (XRPD) XRPD is the definitive technique for polymorph identification.

-

Sample Preparation: Gently grind the crystalline sample to a fine powder (<125 µm) to minimize preferred orientation effects.[3][8] Pack the powder into a sample holder, ensuring a flat, level surface.

-

Data Collection:

-

Instrument: Use a powder diffractometer with, for example, Cu Kα radiation.

-

Scan Range: Collect data over a 2θ range of 5° to 40°.

-

Scan Speed: A typical scan speed is 4°/min.[8]

-

Sample Rotation: Rotate the sample during data collection to further reduce preferred orientation and improve data quality for quantitative analysis.[3]

-

-

Data Analysis: Compare the positions of the diffraction peaks in the experimental pattern to reference patterns for the known polymorphs.

Protocol 4: Structure Solution and Rietveld Refinement For novel crystal structures or for detailed analysis of powder data, Rietveld refinement is employed. This protocol describes a general workflow using software such as GSAS.[10][11][12]

-

Initial Steps:

-

Obtain high-quality powder diffraction data, preferably from a synchrotron source for high resolution.[6]

-

Perform qualitative phase analysis to identify all crystalline phases present in the sample.

-

-

Structure Indexing: If the unit cell is unknown, use the diffraction peak positions to determine the cell parameters and space group.

-

Model Building (GSAS Workflow):

-

Input Data: Load the experimental data (histogram) and the instrument parameter file into the software.[11][13]

-

Phase Information: Input the known or indexed space group and unit cell parameters for the this compound phase.[11]

-

Atomic Positions: Add the atomic coordinates for the mannitol molecule. A starting model can be derived from known structures or computational methods.

-

-

Refinement:

-

Sequentially refine parameters in a logical order: start with background and scale factors, followed by unit cell parameters, peak profile parameters (to model the shape of diffraction peaks), and finally atomic positions and thermal parameters (displacement parameters).[11]

-

The software calculates a theoretical diffraction pattern based on the crystal structure model and adjusts the refinable parameters using a least-squares algorithm to minimize the difference between the calculated and observed patterns.[12]

-

-

Analysis: The final refined model provides precise unit cell parameters, atomic coordinates, bond lengths, and angles, yielding a complete description of the crystal structure.

Protocol 5: Characterization of Hydrogen Bonding with Neutron Diffraction While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction exceptionally sensitive to the positions of hydrogen atoms, which is critical for accurately mapping hydrogen-bonding networks.[14][15][16]

-

Crystal Growth: Grow large single crystals (typically >1 mm³) of the this compound polymorph of interest. Deuteration of the sample (replacing hydrogen with deuterium) is often beneficial as deuterium (B1214612) has superior neutron scattering characteristics.[15]

-

Data Collection: Collect diffraction data on a single-crystal neutron diffractometer at a dedicated neutron source facility.

-

Structure Refinement: Refine the neutron diffraction data, often in conjunction with X-ray data, to precisely locate all atoms, including hydrogens.[15]

-

Analysis: The resulting structure provides unambiguous determination of hydrogen bond donors and acceptors, precise O-H bond lengths, and D-H···A angles, offering deep insight into the forces governing the polymorphic packing.[15][17]

Conclusion

The crystal structure analysis of this compound is a multi-faceted process essential for the development of robust pharmaceutical products. The existence of the α, β, and δ polymorphs necessitates rigorous control over crystallization conditions and thorough characterization using a combination of analytical techniques. X-ray diffraction remains the cornerstone for polymorph identification and structure solution, with Rietveld refinement providing a powerful tool for extracting detailed structural information from powder data. Advanced techniques like neutron diffraction offer the potential for an even deeper understanding of the subtle yet critical hydrogen-bonding networks that differentiate the polymorphs. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers working to harness the specific properties of this compound's crystalline forms.

References

- 1. Selective Crystallization of d-Mannitol Polymorphs Using Surfactant Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of mannitol polymorphs. X-ray powder diffractometry--exploring preferred orientation effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Three polymorphs (alpha, beta, and delta) of D-mannitol at 100 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. icdd.com [icdd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. GSAS Tutorial - Steps in Refinement | NIST [nist.gov]

- 12. GSAS Tutorial - Introduction | NIST [nist.gov]

- 13. youtube.com [youtube.com]

- 14. Connecting Diffraction Experiments and Network Analysis Tools for the Study of Hydrogen-Bonded Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neutron Crystallography for the Study of Hydrogen Bonds in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neutron crystallography for the study of hydrogen bonds in macromolecules (Journal Article) | OSTI.GOV [osti.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Characterization of L-Mannitol Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-mannitol, a six-carbon sugar alcohol, is a widely used excipient in the pharmaceutical industry, valued for its chemical stability, low hygroscopicity, and patient-friendly taste.[1] However, this compound exhibits polymorphism, the ability to exist in multiple crystalline forms, which can significantly impact its physicochemical properties and, consequently, the performance of the final drug product. The three main anhydrous polymorphs of this compound are designated as α, β, and δ.[2][3][4] The β form is the most thermodynamically stable, while the α and δ forms are metastable.[2][4] Understanding and controlling the polymorphic form of this compound is therefore critical during drug development and manufacturing. This technical guide provides an in-depth overview of the core techniques used to characterize this compound polymorphs, complete with quantitative data, detailed experimental protocols, and visual workflows.

Core Characterization Techniques

A multi-technique approach is essential for the unambiguous identification and quantification of this compound polymorphs. The primary analytical methods employed are X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Raman Spectroscopy, and Scanning Electron Microscopy (SEM).[2]

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying crystalline phases based on their unique diffraction patterns. Each polymorph of this compound produces a distinct XRPD pattern, allowing for both qualitative and quantitative analysis.[2][5][6]

Quantitative Data:

| Polymorph | Characteristic 2θ Peaks (°)[2] |

| α | 13.64, 17.18 |

| β | 10.4, 14.56, 16.74 |

| δ | 9.7 |

Experimental Protocol:

A typical XRPD analysis of this compound polymorphs involves the following steps:

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder. To minimize preferred orientation, which can affect peak intensities, it is recommended to use a particle size range of <125 µm and to rotate the sample during analysis.[5][6]

-

Instrument Setup: The analysis is performed using a powder diffractometer with Cu Kα radiation (λ = 1.5418 Å).[7]

-

Data Collection: The goniometer is scanned over a 2θ range of 2–35° at a scanning rate of 1.5° min⁻¹ with a step size of 0.05°.[7]

-

Data Analysis: The resulting diffractogram is compared to reference patterns of the pure polymorphs for identification. For quantitative analysis, methods such as the Rietveld refinement can be employed.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting points and enthalpies of fusion of the different polymorphs, which are key thermodynamic properties that differentiate them.[2][8]

Quantitative Data:

| Polymorph | Onset Melting Temperature (°C) | Melting Peak (°C) |

| α | 164.4 ± 0.1[7] | 165.6 ± 0.1[7] |

| β | 165.2 ± 0.5[7] | 166.0 ± 0.5[7] |

| δ | 155.4 ± 0.4[7] | 157.1 ± 0.2[7] |

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample (typically 3-5 mg) is accurately weighed into an aluminum DSC pan.[9]

-

Instrument Calibration: The DSC instrument is calibrated using an indium standard for temperature and enthalpy.[7]

-

Thermal Program: The sample is heated at a constant rate, typically 5 or 10 °C/min, over a temperature range of 25 °C to 200 °C.[2][7]

-

Data Analysis: The resulting thermogram shows endothermic peaks corresponding to the melting of the polymorphs. The onset temperature and the peak maximum are determined for each thermal event. The δ form may exhibit an exothermic recrystallization event after its initial melt, followed by the melting of the more stable form.[7]

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular structure and bonding within a crystal lattice. Each this compound polymorph has a unique Raman spectrum, making it a valuable tool for identification and quantification.[10][11][12][13] FT-Raman spectroscopy can be used to quantify polymorphic mixtures with a detection limit as low as 2%.[12][13]

Quantitative Data:

| Polymorph | Characteristic Raman Peaks (cm⁻¹)[11] |

| α | - |

| β | 1038 |

| δ | 1054 |

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound powder is placed on a microscope slide or in a sample vial. No specific sample preparation is typically required, which is a significant advantage of this technique.[11]

-

Instrument Setup: A Raman spectrometer, often coupled with a microscope for micro-Raman analysis, is used. A common excitation wavelength is 1064 nm.[11]

-

Data Collection: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectral range of interest is typically from 200 to 1800 cm⁻¹.

-

Data Analysis: The resulting Raman spectrum is compared to reference spectra of the pure polymorphs. For quantitative analysis, the intensity ratios of characteristic peaks can be used to create a calibration curve.[12][13][14]

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology (shape and surface texture) of the different this compound polymorphs. While not a primary identification technique on its own, it provides valuable complementary information to the other methods.

Morphological Characteristics:

| Polymorph | Morphology |

| α | Needle-like[2] |

| β | Needle-like[2] |

| δ | Smooth and rod-like[2] |

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound powder is mounted on an SEM stub using double-sided carbon tape. The sample is then sputter-coated with a conductive material, such as gold or palladium, to prevent charging under the electron beam.

-

Imaging: The sample is introduced into the SEM chamber, and a high-energy electron beam is scanned across the surface. The secondary electrons emitted from the sample are detected to form an image.

-

Image Analysis: The resulting micrographs are analyzed to determine the particle size, shape, and surface morphology of the this compound crystals.

Polymorphic Interconversion and Stability

The different polymorphs of this compound can interconvert under certain conditions, such as changes in temperature, humidity, and mechanical stress. The thermodynamic stability relationship of the anhydrous polymorphs is generally accepted as β > α > δ.[2] The δ form can undergo a moisture-induced polymorphic transition to the more stable β form.[15]

Conclusion

The characterization of this compound polymorphs is a critical aspect of pharmaceutical development and quality control. A combination of XRPD, DSC, Raman spectroscopy, and SEM provides a comprehensive understanding of the solid-state properties of this important excipient. By applying the methodologies outlined in this guide, researchers and drug development professionals can effectively identify, quantify, and control the polymorphic forms of this compound, ensuring the desired performance and stability of their pharmaceutical formulations.

References

- 1. Understanding the Multidimensional Effects of Polymorphism, Particle Size and Processing for D-Mannitol Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of mannitol polymorphs. X-ray powder diffractometry--exploring preferred orientation effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Mannitol Polymorphs as Carrier in DPIs Formulations: Isolation Characterization and Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of mannitol polymorphic forms in lyophilized protein formulations using a multivariate curve resolution (MCR)-based Raman spectroscopic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bayspec.com [bayspec.com]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. Quantitative analysis of mannitol polymorphs. FT-Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Moisture induced polymorphic transition of mannitol and its morphological transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of L-Mannitol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of L-Mannitol, a widely used excipient in the pharmaceutical industry. The information is presented to support research, development, and quality control activities. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical techniques are provided.

General and Molecular Properties

This compound (C6H14O6) is a hexahydric sugar alcohol, isomeric with sorbitol. It is a white, odorless, crystalline powder with a sweet taste. Its non-hygroscopic nature and chemical stability make it a valuable excipient in various dosage forms.[1]

| Property | Value | Reference |

| Molecular Formula | C6H14O6 | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | White, crystalline powder or free-flowing granules | [1] |

| Odor | Odorless | [1] |

| Taste | Sweet | [1] |

Thermal Properties

The thermal behavior of this compound is critical for manufacturing processes such as drying, milling, and granulation. Its melting point and polymorphism are key characteristics.

| Property | Value | Reference |

| Melting Point | 165-170 °C | [1] |

| Boiling Point | 290-295 °C at 3.5 mmHg | - |

This compound exhibits polymorphism, existing in at least three crystalline forms: α, β, and δ. The β form is the most stable.

| Polymorph | Melting Point (°C) |

| α (alpha) | ~166 |

| β (beta) | ~166.5 |

| δ (delta) | ~155 |

Solubility

This compound is freely soluble in water and very slightly soluble in ethanol. Its solubility in various solvents is a critical factor in formulation development.

| Solvent | Solubility Description | Reference |

| Water | Freely soluble | [1] |

| Pyridine | Slightly soluble | [1] |

| Ethanol (95%) | Very slightly soluble | [1] |

| Chloroform | Insoluble | [1] |

| Ether | Insoluble | [1] |

A study on the mass ratio solubility at 340K showed the following decreasing order: H2O > MeOH > EtOH > TBA > 1-Prop > 2-Prop > ButOH > 2-ButOH > MIBK > Dioxane > Butanone > Acetone.[2]

Optical Properties

As a chiral molecule, this compound exhibits optical activity, which is an important parameter for its identification and quality control.

| Property | Value | Reference |

| Specific Optical Rotation | +23° to +25° (calculated with reference to the dried sample) | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: Allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm).[3]

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector.[3]

-

Solid Phase Analysis: Analyze the residual solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any polymorphic transformations during the experiment.[3]

Polymorphism and Melting Point Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to determine the melting point and identify the polymorphic form of this compound.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan and seal it.

-

Instrument Calibration: Calibrate the DSC instrument using a certified reference standard (e.g., indium).

-

Thermal Analysis: Place the sample pan in the DSC cell. Heat the sample at a constant rate (e.g., 5 or 10 °C/min) over a defined temperature range (e.g., 25 °C to 200 °C).

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Determine the melting point from the onset of the endothermic peak in the DSC thermogram. The peak shape and temperature can be used to identify the polymorphic form.

Crystalline Structure Analysis (X-ray Powder Diffraction - XRPD)

XRPD is a powerful technique for identifying the crystal form of this compound.

Protocol:

-

Sample Preparation: Pack the this compound powder into a sample holder, ensuring a flat and even surface.

-

Instrument Setup: Use a diffractometer with a Cu Kα radiation source. Set the generator to the appropriate voltage and current (e.g., 40 kV and 30 mA).

-

Data Collection: Scan the sample over a specific 2θ range (e.g., 9-25°) with a defined step size (e.g., 0.05°) and count time per step (e.g., 1 second).[2]

-

Data Analysis: Compare the resulting diffraction pattern with reference patterns for the known polymorphs of this compound to identify the crystalline form present in the sample.

Purity and Assay (High-Performance Liquid Chromatography - HPLC)

HPLC is commonly used for the assay and determination of related substances in this compound.

Protocol:

-

Mobile Phase Preparation: Prepare the mobile phase, which is typically degassed water.

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a known amount of USP Mannitol (B672) Reference Standard in the mobile phase to a specific concentration.

-

Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to the same concentration as the standard solution.

-

-

Chromatographic Conditions:

-

Column: A column suitable for sugar analysis (e.g., a strong cation-exchange resin in the calcium form, L19 packing).

-

Column Temperature: Maintain at a constant elevated temperature (e.g., 85 °C).[4]

-

Detector: A refractive index detector maintained at a constant temperature (e.g., 40 °C).[4]

-

Flow Rate: A constant flow rate (e.g., 0.5 mL/min).[4]

-

Injection Volume: A fixed volume (e.g., 20 µL).[4]

-

-

Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

-

Calculation: Calculate the percentage of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Specific Optical Rotation

This test is used to confirm the identity and chiral purity of this compound.

Protocol:

-

Blank Preparation: Dissolve approximately 10.4 g of sodium tetraborate (B1243019) in 100 mL of purified water.[1]

-

Sample Preparation: Weigh about 2.0 g of the this compound sample into a 25 mL volumetric flask. Add 2.6 g of sodium tetraborate and dissolve in 20 mL of water (previously heated to 30°C). Shake continuously for 15 to 30 minutes without further heating and then dilute to 25 mL with water.[1]

-

Measurement: Bring the blank and sample solutions to 25°C. Fill the polarimeter tube with the blank solution and take five readings. Clean the tube and then fill it with the sample solution and take five readings.

-

Calculation: Calculate the specific optical rotation based on the difference between the sample and blank readings, the concentration of the sample, and the path length of the polarimeter tube.

References

L-Mannitol Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-mannitol, a six-carbon sugar alcohol, is a primary photosynthetic product and a significant translocated carbohydrate in over 70 families of higher plants. Beyond its role in carbon storage and transport, mannitol (B672) is a crucial osmoprotectant, conferring tolerance to various abiotic stresses such as salinity, drought, and oxidative stress. Its ability to scavenge reactive oxygen species (ROS) further underscores its importance in plant defense mechanisms. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in plants, detailing the core enzymes, regulatory mechanisms, quantitative data, and key experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of this compound in higher plants is a two-step enzymatic process that occurs in the cytosol of photosynthetically active cells. The pathway begins with mannose-6-phosphate (B13060355), an intermediate of glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

-

Reduction of Mannose-6-Phosphate: The first committed step is the reduction of mannose-6-phosphate (M6P) to mannitol-1-phosphate (M1P). This reaction is catalyzed by the NADPH-dependent enzyme mannose-6-phosphate reductase (M6PR) , also known as mannitol-1-phosphate dehydrogenase (M1PDH) in some literature.[1][2] This enzyme is a key regulatory point in the pathway.[3]

-

Dephosphorylation of Mannitol-1-Phosphate: The final step is the dephosphorylation of mannitol-1-phosphate to yield this compound. This hydrolysis reaction is catalyzed by mannitol-1-phosphatase (M1Pase) .[3][4]

The catabolism of mannitol back to mannose is carried out by the enzyme mannitol dehydrogenase (MTD) , which plays a role in regulating mannitol pool sizes and in plant defense against pathogens.[5]

Quantitative Data

Enzyme Kinetic Parameters

The kinetic properties of the key enzymes in mannitol biosynthesis have been characterized in several plant species. A summary of these parameters is presented below.

| Enzyme | Plant Species | Substrate | Km (mM) | Optimal pH | Reference |

| Mannose-6-Phosphate Reductase (M6PR) | Apium graveolens (Celery) | Mannose-6-Phosphate | 15.8 | 7.5 | [6][7][8] |

| Mannitol-1-Phosphate | ~47.4 | 8.5 | [6][7][8] | ||

| Mannitol-1-Phosphate Dehydrogenase (M1PDH) | Caloglossa continua (Red Alga) | Fructose-6-Phosphate | Increased 8-fold with 200 mM NaCl | 7.2 (with NaCl) | [9] |

Mannitol Accumulation under Abiotic Stress

Mannitol accumulation is a hallmark of the plant response to various abiotic stresses. The following table summarizes mannitol concentrations in different plant species under control and stress conditions.

| Plant Species | Stress Condition | Mannitol Concentration (µmol g-1 FW) - Control | Mannitol Concentration (µmol g-1 FW) - Stress | Reference |

| Transgenic Arabidopsis thaliana (expressing Ectocarpus sp. genes) | 100 mM NaCl | Not specified | 0.0423 - 0.0527 | [10] |

| Transgenic Triticum aestivum (Wheat) | Water stress | ~0.8 | ~2.0 | [11] |

| 150 mM NaCl | ~0.9 | ~2.0 | [11] | |

| Cucurbita maxima (Squash) | Drought (-0.73 MPa Mannitol) | Not specified | Proline increased, specific mannitol data not available | [12] |

| Zea mays (Maize) | 100 mM NaCl | Not specified | Foliar mannitol application improved tolerance | [13] |

Gene Expression under Abiotic Stress

The expression of genes encoding mannitol biosynthesis enzymes is often upregulated in response to abiotic stress.

| Gene | Plant Species | Stress Condition | Fold Change in Expression | Reference |

| M6PR | Transgenic Arabidopsis thaliana | 200 mM NaCl | Upregulation of downstream ABA pathway genes | [14] |

| M6PR | Coffea canephora (Coffee) | Drought | Upregulated in roots | [15] |

| MTD | Nicotiana tabacum (Tobacco) | Fungal infection | Induced expression | [5] |

Experimental Protocols

Quantification of Mannitol in Plant Tissues by HPLC

This protocol outlines a general method for the extraction and quantification of mannitol from plant leaf tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plant leaf tissue

-

Liquid nitrogen

-

80% (v/v) Ethanol (B145695)

-

Deionized water

-

HPLC system with a Refractive Index Detector (RID)

-

Aminex HPX-87C column (or similar carbohydrate analysis column)

-

Mannitol standard

-

Microcentrifuge tubes

-

Water bath or heating block

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Collection and Preparation:

-

Harvest fresh plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

-

Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

-

Extraction of Soluble Carbohydrates: [14][16][17][18]

-

Add 1 mL of 80% ethanol to the tissue powder.

-

Vortex thoroughly to mix.

-

Incubate at 80°C for 20 minutes in a water bath or heating block to inactivate enzymes.

-

Centrifuge at 15,000 x g for 5 minutes.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Repeat the extraction of the pellet with another 1 mL of 80% ethanol and combine the supernatants.

-

-

Chloroform Partitioning (Optional, for lipid removal):

-

Add 500 µL of chloroform to the combined supernatant.

-

Vortex vigorously and then centrifuge at 15,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper aqueous phase containing the soluble carbohydrates.

-

-

Sample Preparation for HPLC:

-

Evaporate the aqueous extract to dryness using a vacuum concentrator or by heating at 60°C.

-

Reconstitute the dried extract in a known volume of deionized water (e.g., 500 µL).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

-

Column: Aminex HPX-87C (or equivalent)

-

Mobile Phase: Degassed deionized water

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 85°C

-

Detector: Refractive Index Detector (RID)

-

Injection Volume: 20 µL

-

Prepare a standard curve using known concentrations of a mannitol standard.

-

Inject the prepared plant extracts and standards onto the HPLC system.

-

Identify and quantify the mannitol peak in the samples by comparing its retention time and peak area to the standard curve.

-

Mannose-6-Phosphate Reductase (M6PR) Enzyme Activity Assay

This spectrophotometric assay measures the activity of M6PR by monitoring the oxidation of NADPH at 340 nm.

Materials:

-

Plant leaf tissue

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA, 10% glycerol)

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

Mannose-6-phosphate (M6P) solution (substrate)

-

NADPH solution

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Microcentrifuge

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration of the extract (e.g., using the Bradford assay).

-

-

Enzyme Assay: [5]

-

Set up the reaction mixture in a cuvette containing:

-

Assay buffer

-

NADPH (final concentration, e.g., 0.2 mM)

-

A specific volume of the crude enzyme extract

-

-

Incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding M6P (final concentration, e.g., 10 mM).

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).

-

Mannitol-1-Phosphatase (M1Pase) Enzyme Activity Assay

This colorimetric assay measures the activity of M1Pase by quantifying the release of inorganic phosphate (Pi) from mannitol-1-phosphate.[3][4][21]

Materials:

-

Plant enzyme extract (prepared as for the M6PR assay)

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 5 mM MgCl2)

-

Mannitol-1-phosphate (M1P) solution (substrate)

-

Reagent for phosphate detection (e.g., Malachite Green-based reagent)

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Enzyme Assay:

-

In a microplate well, combine the assay buffer and a specific volume of the enzyme extract.

-

Pre-incubate at the desired temperature (e.g., 30°C).

-

Start the reaction by adding M1P.

-

Incubate for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the phosphate detection reagent.

-

-

Quantification:

-

Measure the absorbance at the appropriate wavelength for the chosen phosphate detection method (e.g., ~620 nm for Malachite Green).

-

Create a standard curve using known concentrations of the phosphate standard.

-

Calculate the amount of Pi released in the enzyme reaction by comparing the absorbance to the standard curve.

-

Determine the enzyme activity based on the amount of Pi released per unit time per amount of protein.

-

Gene Expression Analysis by RT-qPCR

This protocol provides a general workflow for analyzing the expression of mannitol biosynthesis genes using Reverse Transcription Quantitative PCR (RT-qPCR).[8][17][18][22][23]

Materials:

-

Plant tissue

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and associated reagents

-

qPCR instrument

-

SYBR Green or probe-based qPCR master mix

-

Gene-specific primers for M6PR, M1Pase, and a reference gene

Procedure:

-

RNA Extraction and DNase Treatment:

-

Extract total RNA from plant tissue using a suitable kit or protocol.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase, oligo(dT) primers, or random hexamers.

-

-

qPCR:

-

Set up the qPCR reactions in a multi-well plate, including reactions for the target genes (M6PR, M1Pase) and a stably expressed reference gene.

-

Each reaction should contain the cDNA template, forward and reverse primers, and the qPCR master mix.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the relative expression of the target genes using a method such as the ΔΔCt method, normalizing to the expression of the reference gene.

-

Regulation of Mannitol Biosynthesis by Abiotic Stress

The biosynthesis of mannitol is tightly regulated, particularly in response to abiotic stresses. Stress signals, such as high salinity or drought, trigger a signaling cascade that leads to the upregulation of mannitol biosynthesis.

This signaling pathway often involves the phytohormone abscisic acid (ABA). Stress perception leads to an increase in ABA levels, which in turn activates a series of protein kinases and transcription factors. These transcription factors can then bind to the promoter regions of mannitol biosynthesis genes, such as M6PR, leading to their increased transcription and subsequent accumulation of mannitol.[14][24][25][26]

References

- 1. genecards.org [genecards.org]

- 2. youtube.com [youtube.com]

- 3. A Semi-throughput Procedure for Assaying Plant NADP-malate Dehydrogenase Activity Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. Enzyme Activity Measurement for Mannitol-1-Phosphate 5-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 6. researchgate.net [researchgate.net]

- 7. Mannitol Synthesis in Higher Plants : Evidence for the Role and Characterization of a NADPH-Dependent Mannose 6-Phosphate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Characterization of Salt-Regulated Mannitol-1-Phosphate Dehydrogenase in the Red Alga Caloglossa continua - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Low Mannitol Concentrations in Arabidopsis thaliana Expressing Ectocarpus Genes Improve Salt Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. devtoolsdaily.com [devtoolsdaily.com]

- 12. Effects of drought stress induced by D-Mannitol on the germination and early seedling growth traits, physiological parameters and phytochemicals content of Tunisian squash (Cucurbita maximaDuch.) landraces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. Comparative Expression Profiling Reveals Genes Involved in Megasporogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Standardized protocols and procedures can precisely and accurately quantify non-structural carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. shodex.com [shodex.com]

- 20. shimadzu.com [shimadzu.com]

- 21. Frontiers | Effects of drought stress induced by D-Mannitol on the germination and early seedling growth traits, physiological parameters and phytochemicals content of Tunisian squash (Cucurbita maximaDuch.) landraces [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Cloning of a functional mannose-6-phosphate reductase (M6PR) gene homolog from Egyptian celery plants (Apium graveolens): overexpression in non-mannitol producing plants resulted in mannitol accumulation in transgenic individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Plant Enzyme Activity Testing - Lifeasible [lifeasible.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of L-Mannitol as an Osmolyte

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mannitol, a sugar alcohol, is a naturally occurring osmolyte found in a variety of organisms, where it plays a crucial role in cellular adaptation to environmental stresses, particularly osmotic stress. In the realm of drug development and biopharmaceutical formulation, this compound is widely utilized as a stabilizing excipient for protein-based therapeutics. This technical guide delves into the core mechanisms by which this compound functions as an osmolyte, focusing on its biophysical and biochemical interactions that confer stability to proteins and modulate cellular responses to osmotic challenges.

Core Mechanism of Action: Preferential Exclusion and its Consequences

The primary mechanism by which this compound acts as a protein stabilizer is through the principle of preferential exclusion . As a polyol, this compound is preferentially excluded from the immediate vicinity of the protein surface. This phenomenon is thermodynamically unfavorable for the protein in its unfolded state, as an extended conformation would create a larger surface area requiring more osmolyte to be excluded.

To minimize this unfavorable interaction, the protein adopts a more compact, folded conformation, thereby reducing its solvent-accessible surface area. This shift in the conformational equilibrium towards the native state enhances the protein's thermodynamic stability.

This stabilizing effect can be quantified by measuring the change in the melting temperature (Tm) of a protein in the presence of this compound. While specific Tm shift values are protein-dependent, the general trend is an increase in Tm with increasing this compound concentration, indicating enhanced thermal stability.

I. Protein Stabilization and Aggregation Inhibition

A critical function of this compound as an osmolyte is its ability to prevent protein aggregation, a major degradation pathway for therapeutic proteins.

Quantitative Data on Protein Stabilization

The stabilizing effect of this compound can be observed across various proteins. The following table summarizes the impact of this compound on the stability of model proteins.

| Protein | This compound Concentration | Observed Effect | Reference |

| α-Synuclein | 5-fold molar excess | ~17% inhibition of aggregation | [1] |

| α-Synuclein | >2000-fold molar excess | ~90% inhibition of aggregation | [1] |

| Recombinant humanized anti-IgE monoclonal antibody (rhuMAbE25) | >20% (w/w) | Leveling off of stabilizing effect | [2] |

Experimental Protocol: Thermal Shift Assay (Differential Scanning Fluorimetry)

A thermal shift assay, or differential scanning fluorimetry (DSF), is a high-throughput method to assess protein thermal stability.

Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the target protein at a known concentration in a suitable buffer.

-

Prepare a series of this compound solutions of varying concentrations in the same buffer.

-

Prepare a working solution of the fluorescent dye (e.g., 5X SYPRO Orange).

-

-

Assay Setup (96-well plate format):

-

In each well, mix the protein solution, this compound solution (or buffer for control), and the fluorescent dye to a final volume.

-

Include a no-protein control to measure background fluorescence.

-

Seal the plate with an optically clear seal.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

-

Measure the fluorescence intensity at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

The resulting curve will be sigmoidal. The midpoint of the transition corresponds to the Tm.

-

Calculate the change in Tm (ΔTm) in the presence of different this compound concentrations compared to the control.

-

Experimental Workflow: Thermal Shift Assay

Workflow for a typical thermal shift assay experiment.

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

The Thioflavin T (ThT) assay is a common method to monitor the kinetics of amyloid fibril formation.

Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils.[3][4]

Detailed Methodology: [3][4][5]

-

Reagent Preparation:

-

Prepare a stock solution of the protein of interest (e.g., insulin, α-synuclein) in an appropriate buffer to induce aggregation (e.g., low pH, elevated temperature).[6]

-

Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it through a 0.2 µm filter.[3][5]

-

Prepare this compound solutions at various concentrations.

-

-

Assay Setup (96-well black plate):

-

Data Acquisition:

-

Place the plate in a fluorescence plate reader with temperature control and shaking capabilities.

-

Set the excitation and emission wavelengths (e.g., ~440 nm for excitation and ~485 nm for emission).[3][5]

-

Monitor the fluorescence intensity over time at a constant temperature (e.g., 37°C or higher to promote aggregation) with intermittent shaking.[5][6]

-

-

Data Analysis:

-

Plot the ThT fluorescence intensity against time.

-

The resulting sigmoidal curve can be analyzed to determine the lag time (nucleation phase), the elongation rate (growth phase), and the maximum fluorescence (plateau phase).

-

Compare the aggregation kinetics in the presence and absence of this compound.

-

II. Modulation of Cellular Responses to Osmotic Stress

This compound, when applied extracellularly at hyperosmotic concentrations, triggers a series of cellular responses as the cell attempts to equilibrate its internal osmotic pressure. These responses involve the activation of specific signaling pathways.

Quantitative Data on Cell Viability

The cellular response to hyperosmotic stress induced by this compound can range from adaptation to apoptosis, depending on the cell type and the magnitude and duration of the stress.

| Cell Line | This compound Concentration (mmol/L) | Incubation Time (hours) | % Cell Viability (relative to control) | Reference |

| Human Kidney tubular epithelial (HK-2) | 100 | 24 | Significantly decreased | [7] |

| Human Kidney tubular epithelial (HK-2) | 250 | 24 | Significantly decreased | [7] |

| Human Kidney tubular epithelial (HK-2) | 400 | 24 | Significantly decreased | [7] |

| Human Kidney tubular epithelial (HK-2) | 100 | 48 | Significantly decreased | [7] |

| Human Kidney tubular epithelial (HK-2) | 250 | 48 | Significantly decreased | [7] |

| Human Kidney tubular epithelial (HK-2) | 400 | 48 | Significantly decreased | [7] |

| Human Kidney tubular epithelial (HK-2) | 100 | 72 | Significantly decreased | [7] |

| Human Kidney tubular epithelial (HK-2) | 250 | 72 | Significantly decreased | [7] |

| Human Kidney tubular epithelial (HK-2) | 400 | 72 | Significantly decreased | [7] |

| Bovine Aortic Endothelial (BAE) | 100 mOsm | - | ~96.6% | [8] |

| Bovine Aortic Endothelial (BAE) | 300 mOsm | - | ~58.1% (41.9% apoptosis) | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration. Include an untreated control group.

-

-

MTT Incubation:

-

Add MTT solution (typically 0.5 mg/mL final concentration) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow formazan formation.

-

-

Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Signaling Pathways Activated by this compound-Induced Osmotic Stress

Hyperosmotic stress triggered by this compound activates several key signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, the p38 mitogen-activated protein kinase (MAPK) pathway, and calcium signaling pathways.

Osmotic stress is a potent activator of the JNK and p38 MAPK stress-activated protein kinase pathways.[9][10] The activation of these cascades can lead to diverse cellular outcomes, including apoptosis.[9]

Activation Cascade:

Simplified JNK and p38 MAPK activation cascade.

Upstream of the core MAPK cascade, hyperosmotic stress can activate MAPKKKs such as Apoptosis Signal-regulating Kinase 1 (ASK1) and Transforming growth factor-β-Activated Kinase 1 (TAK1).[10][11] These kinases then phosphorylate and activate MAPKKs, specifically MKK4 and MKK7 for the JNK pathway, and MKK3 and MKK6 for the p38 pathway.[11][12] Activated JNK and p38, in turn, phosphorylate a variety of downstream substrates, including transcription factors, that regulate gene expression programs leading to apoptosis or cellular adaptation.

Hypertonic mannitol has been shown to increase intracellular free calcium concentration in a dose-dependent manner.[9] This influx of calcium can act as a second messenger, triggering various downstream signaling events, including the activation of calcium-dependent kinases and contributing to apoptosis.[9][13]

Calcium Influx and Downstream Effects:

This compound induced calcium signaling pathway.

Experimental Protocol: Intracellular Calcium Measurement

Principle: Changes in intracellular calcium concentration ([Ca2+]i) can be monitored using fluorescent calcium indicators, such as Fura-2 or Fluo-4. These dyes exhibit a change in their fluorescent properties upon binding to Ca2+.

Detailed Methodology:

-

Cell Preparation and Dye Loading:

-

Culture cells on glass coverslips suitable for microscopy.

-

Load the cells with a cell-permeant form of the calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The AM ester allows the dye to cross the cell membrane.

-

Incubate for a sufficient time to allow intracellular esterases to cleave the AM group, trapping the dye inside the cells.

-

Wash the cells to remove extracellular dye.

-

-

Imaging Setup:

-

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.

-

Continuously perfuse the cells with a physiological buffer.

-

-

Data Acquisition:

-

Acquire a baseline fluorescence reading.

-

Switch the perfusion to a buffer containing this compound at the desired concentration.

-

Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, acquire images at two different excitation or emission wavelengths.

-

-

Data Analysis:

-

For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio relative to the baseline fluorescence (F/F0).

-

For ratiometric dyes, calculate the ratio of fluorescence intensities at the two wavelengths. This ratio is proportional to the [Ca2+]i.

-

Conclusion

This compound's role as an osmolyte is multifaceted, extending from its fundamental biophysical property of preferential exclusion, which underpins its protein-stabilizing effects, to its ability to modulate complex cellular signaling pathways in response to osmotic stress. For researchers and drug development professionals, a thorough understanding of these core mechanisms is paramount for the rational design of stable biopharmaceutical formulations and for elucidating the cellular consequences of hyperosmotic therapies. The experimental protocols and data presented in this guide provide a framework for the quantitative assessment of this compound's osmolyte activity in various contexts. Further research into the specific protein-mannitol interactions and the intricate details of the signaling cascades will continue to refine our understanding and application of this versatile osmolyte.

References

- 1. A Blood-Brain Barrier (BBB) Disrupter Is Also a Potent α-Synuclein (α-syn) Aggregation Inhibitor: A NOVEL DUAL MECHANISM OF MANNITOL FOR THE TREATMENT OF PARKINSON DISEASE (PD) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of mannitol crystallization on the stability and aerosol performance of a spray-dried pharmaceutical protein, recombinant humanized anti-IgE monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thioflavin T spectroscopic assay [assay-protocol.com]

- 4. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Molecular Aspects of Insulin Aggregation and Various Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mannitol at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]

- 12. The interaction of p38 with its upstream kinase MKK6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mannitol enhances intracellular calcium diffusion in the rat ileum--a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of L-Mannitol polymorphs

An In-depth Technical Guide to the Spectroscopic Analysis of L-Mannitol Polymorphs

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-mannitol, a six-carbon sugar alcohol, is a widely utilized excipient in the pharmaceutical industry, valued for its role as a bulking agent, stabilizer, and consistency enhancer, particularly in lyophilized and solid dosage forms.[1][2] A critical characteristic of D-mannitol is its ability to exist in multiple crystalline forms, a phenomenon known as polymorphism.[3][4] The three primary anhydrous polymorphs of D-mannitol are designated as α, β, and δ.[3][4][5]

These polymorphs, while chemically identical, exhibit distinct three-dimensional lattice arrangements.[6] This structural variation leads to different physicochemical properties, including stability, solubility, and mechanical strength, which can significantly impact the bioavailability, manufacturing process, and shelf-life of a pharmaceutical product.[3][7] The thermodynamic stability of the polymorphs generally follows the order β < α < δ.[3]

Given the profound influence of the polymorphic form on drug product performance, robust analytical methods for their identification and quantification are essential for quality control and formulation development. Spectroscopic techniques, including Raman, Fourier Transform Infrared (FTIR), and Near-Infrared (NIR) spectroscopy, offer rapid, non-destructive, and highly sensitive means to characterize and differentiate this compound polymorphs.[3][8] This guide provides a comprehensive overview of the spectroscopic analysis of this compound polymorphs, detailing experimental protocols, presenting key quantitative data, and outlining the analytical workflow.

Preparation of this compound Polymorphs

The generation of pure polymorphic forms is a prerequisite for their characterization. Various laboratory methods are employed to selectively crystallize the α, β, and δ forms.

Experimental Protocols for Polymorph Generation

α-Form Preparation (via Seeding and Fast Cooling):

-

Dissolve D-mannitol in methanol (B129727) (e.g., 2 g in 250 mL) at 60°C with stirring for 2 hours.[9]

-

Filter the hot suspension through a Büchner funnel fitted with a 2 μm membrane.[9]

-

Introduce seed crystals of the pure α form to the filtrate.[9]

-

Induce crystallization through rapid cooling.[9]

β-Form Preparation (via Recrystallization):

-

Dissolve approximately 13 g of commercial D-mannitol in 50 mL of distilled water.[6]

-

Stir the solution for 20 minutes at a temperature of 50°C to ensure complete dissolution.[6]

-

Allow the solution to cool, permitting the β form to crystallize. The β form can also be obtained via antisolvent crystallization by allowing an aqueous solution to be mixed with acetone (B3395972) and stirred for an extended period (longer than 4 minutes) to ensure polymorphic transformation.[9]

δ-Form Preparation (via Antisolvent Crystallization):

-

Prepare a solution by dissolving 9 g of D-mannitol in 50 g of water at room temperature, stirring for at least 2 hours.[9]

-

Filter the resulting suspension using a Büchner funnel with a 2 μm membrane.[9]

-

Add 50 mL of acetone to the filtrate under vigorous stirring at room temperature.[9]

-

Allow the crystals to grow for a maximum of 4 minutes before harvesting to prevent transformation to the more stable β form.[9]

Spectroscopic Analysis: Methodologies

Spectroscopic techniques provide a unique molecular "fingerprint" for each polymorph by probing their vibrational modes.[3]

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound polymorphs involves sample preparation, data acquisition using a selected spectroscopic technique, and subsequent data analysis for polymorph identification and quantification.

Caption: Experimental workflow for spectroscopic analysis of this compound polymorphs.

Raman Spectroscopy Protocol

Raman spectroscopy is highly sensitive to differences in crystal lattice vibrations and molecular conformations.

-

Instrumentation: A benchtop Raman spectrometer, such as a PerkinElmer RamanStation™ 400 or a BaySpec RamSpec™-HR, can be used.[4][7]

-

Laser Source: A 785 nm near-infrared laser is commonly employed.[7]

-

Sample Preparation: Samples are measured directly with no specific preparation required.[4][7]

-

Data Acquisition Parameters:

Fourier Transform Infrared (FTIR) Spectroscopy Protocol

FTIR spectroscopy measures the absorption of infrared radiation, providing information on the vibrational modes of functional groups, which are sensitive to the local molecular environment.

-

Instrumentation: A PerkinElmer Spectrum™ 100 FTIR spectrometer or a similar instrument is suitable.[7]

-

Accessory: An Attenuated Total Reflection (ATR) accessory with a single bounce diamond/ZnSe crystal is often used.[7]

-

Sample Preparation: The sample is placed in direct contact with the ATR crystal, and pressure is applied to ensure intimate contact and achieve a high-quality spectrum.[7]

-

Data Acquisition Parameters:

-

Spectral Range: 4000 to 650 cm⁻¹[7]

-

Resolution: 4 cm⁻¹[7]

-

Scans: 16 scans are collected for both the background and the sample.[7]

-

Detector: A temperature-stabilized deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is typically used.[7]

-

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy can be used for the non-invasive analysis of lyophilized mannitol (B672) products, particularly for determining mannitol hydrate (B1144303) and surface water content.[10] Quantitative methods are often developed using partial least squares (PLS) regression models to correlate spectral data with the physical properties of the samples.[1][10]

Quantitative Data and Spectral Signatures

The different polymorphs of this compound exhibit distinct spectral features that allow for their unambiguous identification and quantification.

Raman Spectroscopy Data

Raman spectra show significant differences between the polymorphs, particularly in the C-C-O stretching and lattice vibration regions. These differences can be used for quantitative analysis, for instance, by calculating the intensity ratios of characteristic peaks.[6][11]

| Polymorph | Characteristic Raman Peaks (cm⁻¹) | Reference |

| α (Alpha) | Peaks are distinct from β and δ forms. Often found in mixtures with the β form in spray-dried samples.[12] | [12] |

| β (Beta) | 1037 (Characteristic peak for quantification) | [6] |

| δ (Delta) | 1052 (Characteristic peak for quantification) | [6] |

Note: The literature provides more extensive spectral data, but the peaks listed are key identifiers used in quantitative studies.

FTIR Spectroscopy Data

FTIR spectra show notable differences in regions associated with hydrogen bonding and skeletal vibrations.[3]

| Spectral Region (cm⁻¹) | Vibrational Mode | Observation | Reference |

| 3700 - 2500 | O–H and C–H Stretching | Significant differences among the three polymorphs due to varied hydrogen bonding networks. | [3] |

| 1400 - 1200 | C–H Deformation | Significant shifts are observed for the three polymorphs.[3][13] | [3][13] |

| 1400 - 1200 | C–O Stretching | Significant shifts are observed for the three polymorphs. | [3] |

| 800 - 600 | Fingerprint Region | Differences can be found among the polymorphs. | [3] |

Conclusion

The polymorphic state of this compound is a critical quality attribute that must be carefully controlled and monitored in pharmaceutical development. Spectroscopic techniques, particularly Raman and FTIR, provide powerful, rapid, and non-destructive tools for the identification and quantification of the α, β, and δ polymorphs. By employing the detailed experimental protocols and leveraging the distinct spectral signatures outlined in this guide, researchers and scientists can effectively characterize this compound polymorphs, ensuring the desired solid-state form is present in their formulations and contributing to the development of safe, stable, and effective medicines.

References

- 1. farma.com.ro [farma.com.ro]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. bayspec.com [bayspec.com]

- 5. "Three polymorphs (alpha, beta, and delta) of D-mannitol at 100 K" by Frank R. Fronczek, Haidy Nasr Kamel et al. [repository.lsu.edu]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. americanlaboratory.com [americanlaboratory.com]

- 8. azom.com [azom.com]

- 9. researchgate.net [researchgate.net]

- 10. Differentiation and quantitative determination of surface and hydrate water in lyophilized mannitol using NIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of mannitol polymorphs. FT-Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Particle size dependence of polymorphism in spray-dried mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of α, β, and δ L-Mannitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of the three primary polymorphs of L-Mannitol: α, β, and δ. Understanding the polymorphic landscape of mannitol (B672) is critical in pharmaceutical development, as the solid-state form of an excipient can significantly impact the stability, manufacturability, and bioavailability of a drug product. This document summarizes key thermodynamic data, details common experimental protocols for characterization, and illustrates the stability relationships between the polymorphs.

Core Concept: Polymorphic Stability

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different structures, or polymorphs, exhibit distinct physicochemical properties, including melting point, solubility, and stability. In the context of this compound, the three main anhydrous polymorphs are designated as α, β, and δ. Their thermodynamic stability dictates their tendency to convert from one form to another under specific environmental conditions. The general stability order for this compound polymorphs at ambient conditions is β > α > δ, with the β form being the most stable and least soluble.[1][2][3]

Quantitative Thermodynamic Data

The thermodynamic parameters of the this compound polymorphs are crucial for predicting their behavior during manufacturing and storage. The following table summarizes the key quantitative data gathered from various studies.

| Parameter | α-Mannitol | β-Mannitol | δ-Mannitol |

| Melting Point (°C) | 166[1][4] | 166.5[1][4] | ~155-158[1][2][5] |

| Heat of Fusion (kJ/mol) | 52.1 ± 0.9[5][6] | 53.5 ± 0.4[5][6] | Not directly measured due to transformation |

| Heat of Transition (III to I) (kJ/mol) | - | - | 0.2[5] |

| Density (g/cm³) | 1.468 ± 0.002[5] | 1.490 ± 0.000[5] | 1.499 ± 0.004[5] |

| Solubility in Water | Intermediate[1][3] | Lowest[1][3] | Highest[1][3] |

Thermodynamic Relationships and Transitions

The relationships between the polymorphs of this compound can be described as follows:

-

α and β forms: These two polymorphs are monotropically related, meaning that the β form is always more stable than the α form, and the α form will irreversibly convert to the β form over time, although this process can be very slow under dry conditions.[6]

-

δ form in relation to α and β forms: The δ form is enantiotropically related to the α and β forms.[5][6] This implies that there may be a transition temperature at which the stability order reverses. However, under typical pharmaceutical processing and storage conditions, the δ form is the least stable and readily transforms into the more stable α or β forms, particularly in the presence of moisture.[7][8][9]

The following diagram illustrates the thermodynamic stability relationship between the α, β, and δ polymorphs of this compound at ambient conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Energy/temperature diagram and compression behavior of the polymorphs of D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystallisation in printed droplets: understanding crystallisation of d -mannitol polymorphs - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01780H [pubs.rsc.org]

- 7. Moisture induced polymorphic transition of mannitol and its morphological transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The improved compaction properties of mannitol after a moisture-induced polymorphic transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

L-Mannitol Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Mannitol's solubility in various organic solvents. Understanding the solubility of this compound, a widely used excipient in the pharmaceutical industry, is critical for formulation development, particularly for non-aqueous and co-solvent systems. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents a visual workflow of these methodologies.

Core Principles of this compound Solubility

This compound is a sugar alcohol with six hydroxyl groups, making it a highly polar and hydrophilic molecule. Its solubility is primarily dictated by its ability to form hydrogen bonds with the solvent. Consequently, this compound exhibits the highest solubility in polar protic solvents, such as water, and shows progressively lower solubility in less polar and aprotic organic solvents. Temperature is another critical factor, with the solubility of this compound generally increasing with a rise in temperature across all solvents.[1]

Quantitative Solubility Data

The following tables summarize the quantitative solubility of this compound in various organic solvents. The data has been compiled from multiple sources to provide a comparative overview.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility | Units |

| Ethanol | 0 | 0.003 | g/100 mL |

| Ethanol | 15 | 0.010 | g/100 mL |

| Ethanol | 25 | 0.030 | g/100 mL |

| Ethanol | 35 | 0.075 | g/100 mL |

| Ethanol | 50 | 0.28 | g/100 mL |

| Ethanol | 60 | 0.81 | g/100 mL |

| Methanol | 60 | 5 | mg/g of solution |

| Glycerol | - | 5.5 | g/100 mL |

| Pyridine | - | Soluble | - |

| Aniline | - | Soluble | - |

| Ether | - | Practically Insoluble | - |

| Water/Acetone (1:1 v/v) | 20 | 34 | mg/g of solution |

Table 2: Ranked Order of this compound Mass Ratio Solubility in Various Solvents at 340 K (67°C) [1]

| Rank | Solvent |

| 1 | Water (H₂O) |

| 2 | Methanol (MeOH) |

| 3 | Ethanol (EtOH) |

| 4 | tert-Butyl alcohol (TBA) |

| 5 | 1-Propanol (1-Prop) |

| 6 | 2-Propanol (2-Prop) |

| 7 | Butanol (ButOH) |

| 8 | 2-Butanol (2-ButOH) |

| 9 | Methyl isobutyl ketone (MIBK) |

| 10 | Dioxane |

| 11 | Butanone |

| 12 | Acetone |

Experimental Protocols for Solubility Determination

The determination of this compound solubility requires precise and validated methodologies. The three most common methods employed are the gravimetric method, High-Performance Liquid Chromatography (HPLC), and UV-Vis spectrophotometry.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a compound in a particular solvent.[2][3]

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and a saturated solution is formed. This can be facilitated by using a mechanical shaker or a magnetic stirrer in a temperature-controlled bath.

-

Separation: The undissolved this compound is separated from the saturated solution by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Solvent Evaporation: A precisely measured volume or weight of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the this compound).

-